molecular formula C16H12Cl2N4O B11085242 3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No.: B11085242
M. Wt: 347.2 g/mol
InChI Key: YDMXBQKJTOBBRZ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro substituents on the benzene ring and a triazole moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced derivatives with the removal of chlorine atoms.

    Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichloro substituents may enhance the compound’s binding affinity to its targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and triazole groups enhances its potential as a versatile compound for various applications.

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

3,4-dichloro-N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C16H12Cl2N4O/c1-22-9-19-21-15(22)10-2-5-12(6-3-10)20-16(23)11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,20,23)

InChI Key

YDMXBQKJTOBBRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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